molecular formula C16H13NO B8325194 3-Pyridyl-1-naphthylcarbinol

3-Pyridyl-1-naphthylcarbinol

Cat. No. B8325194
M. Wt: 235.28 g/mol
InChI Key: LBQUJQXLIGQMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407806

Procedure details

To a 500 ml 3-neck flask round bottom flask equipped with an addition funnel, septum, thermometer and an argon inlet is added 100 ml of anhydrous diethyl ether and 62.5 ml of 1.6 molar butyllithium solution (in hexane). The system is cooled to -120° C. and 15.90 gm of 3-bromopyridine in 50 ml of tetrahydrofuran is added over 2 hours. After addition of the 3-bromopyridine, the system is stirred for an additional 45 minutes. At this time, 15.60 gm of 1-formylnaphthalene in 50 ml of tetrahydrofuran is added to the system while still maintaining a temperature of -120° C. The system is kept at -120° C. for an additional 3 hours after addition of the 1-formylnaphthalene and afterwards is allowed to come to room temperature. After 10 hours at room temperature, the system is quenched with saturated ammonium chloride (in water). The system is adjusted to pH 2 with HCl solution. The solution is extracted with diethyl ether. The aqueous solution is made basic with a 5% NaOH solution. The product is extracted with methylene chloride and dried over sodium sulfate. The methylene chloride is removed by stripping and the residue is triturated with hexane to give the 3-pyridyl-1-naphthylcarbinol.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)C.C([Li])CCC.Br[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.[CH:18]([C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][CH:21]=1)=[O:19]>O1CCCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([CH:18]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[CH:23]=[CH:22][CH:21]=2)[OH:19])[CH:13]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
62.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Four
Name
Quantity
15.6 g
Type
reactant
Smiles
C(=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-120 °C
Stirring
Type
CUSTOM
Details
the system is stirred for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-neck flask round bottom flask equipped with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while still maintaining a temperature of -120° C
WAIT
Type
WAIT
Details
The system is kept at -120° C. for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
WAIT
Type
WAIT
Details
After 10 hours at room temperature
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the system is quenched with saturated ammonium chloride (in water)
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed
CUSTOM
Type
CUSTOM
Details
the residue is triturated with hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C(O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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